molecular formula C10H8FNO3 B570007 Methyl 7-fluoro-2-oxoindoline-4-carboxylate CAS No. 1260776-33-7

Methyl 7-fluoro-2-oxoindoline-4-carboxylate

Cat. No.: B570007
CAS No.: 1260776-33-7
M. Wt: 209.176
InChI Key: HFRWFBKQGRXZKX-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-oxoindoline-4-carboxylate (CAS: 1260776-33-7) is a fluorinated indoline derivative featuring a methyl ester group at position 4, a ketone group at position 2, and a fluorine substituent at position 5. This compound belongs to the oxindole class, which is structurally characterized by a bicyclic framework comprising a benzene ring fused to a five-membered lactam ring. Oxindoles and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .

The compound is commercially available with a purity of ≥95% (HPLC) and is typically stocked in research quantities (e.g., 1g–10g) . Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol.

Properties

IUPAC Name

methyl 7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)5-2-3-7(11)9-6(5)4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRWFBKQGRXZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697539
Record name Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260776-33-7
Record name Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 7-fluoro-2-oxoindoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-oxoindoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The fluorine atom and ester group positions critically influence the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Methyl 7-fluoro-2-oxoindoline-4-carboxylate and Related Compounds
Compound Name CAS Number Substituents Molecular Formula Similarity Index* Key Properties/Applications
This compound 1260776-33-7 7-F, 2-oxo, 4-COOCH₃ C₁₀H₈FNO₃ Reference High purity (≥95%); research chemical
Methyl 2-oxoindoline-4-carboxylate 90924-46-2 2-oxo, 4-COOCH₃ C₁₀H₉NO₃ 0.82 Non-fluorinated analogue; lower polarity
Methyl 2-oxoindoline-7-carboxylate 380427-39-4 2-oxo, 7-COOCH₃ C₁₀H₉NO₃ 0.85 Ester group at position 7; potential for altered binding affinity
7-Fluoro-4-methyl Isatin N/A 7-F, 4-CH₃, 1H-indole-2,3-dione C₉H₆FNO₂ N/A Isatin derivative; redox-active scaffold
Ethyl 5-methoxyindole-2-carboxylate N/A 5-OCH₃, 2-COOCH₂CH₃ C₁₂H₁₃NO₃ N/A Ethyl ester; methoxy group enhances lipophilicity

*Similarity Index: Calculated based on structural overlap with the reference compound (this compound) .

Key Differences and Implications

Fluorine Substitution: The 7-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like Methyl 2-oxoindoline-4-carboxylate . Fluorine’s electron-withdrawing effect may also influence π-π stacking interactions in protein binding .

Ester Position: Moving the ester group from position 4 (target compound) to position 7 (Methyl 2-oxoindoline-7-carboxylate) alters the molecule’s dipole moment and solubility profile.

Comparison with Isatin Derivatives: 7-Fluoro-4-methyl Isatin lacks the ester group but retains the 7-fluoro and methyl substituents. Isatin derivatives are known for antiviral and anticancer activities, suggesting that the target compound’s ester functionality could modulate similar pathways .

Ethyl vs. Methyl Esters :

  • Ethyl 5-methoxyindole-2-carboxylate demonstrates that larger ester groups (e.g., ethyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Methyl 7-fluoro-2-oxoindoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Overview of this compound

This compound is an oxindole derivative that has been studied for various biological activities, including anticancer and antimicrobial effects. Its structure allows for interactions with multiple biological targets, which may lead to diverse pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's efficacy is often measured by its ability to inhibit cell proliferation and induce apoptosis.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, with IC50 values indicating its potency (IC50 values range from 3.12 μM to 21.40 μM depending on the specific analogs tested) .
    • The compound was found to disrupt the cell cycle in MCF-7 cells, leading to increased apoptosis rates .
  • Mechanism of Action :
    • The mechanism behind its anticancer activity involves the inhibition of cyclin-dependent kinase 4 (CDK4), a crucial regulator of the cell cycle. Compounds derived from this compound showed IC50 values for CDK4 inhibition ranging from 1.26 µM to 1.82 µM .
    • Molecular docking studies suggest that the oxindole moiety engages in hydrogen bonding with key amino acids in CDK4, facilitating its inhibitory action .
  • Comparison with Other Compounds :
    • When compared to other compounds in similar classes, this compound demonstrated superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess efficacy against a range of microbial pathogens, although specific data on its antimicrobial potency remains limited .

Summary Table of Biological Activities

Activity Type Cell Line/Pathogen IC50 Value (μM) Notes
AnticancerMCF-73.12Significant growth inhibition observed
AnticancerMDA-MB-23121.40Effective at inducing apoptosis
CDK4 InhibitionCDK41.26 - 1.82Strong competitive inhibitor
AntimicrobialVarious pathogensTBDOngoing research needed

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